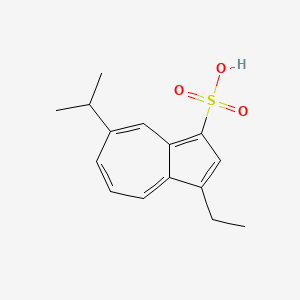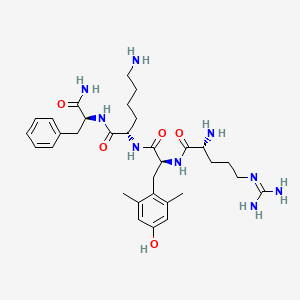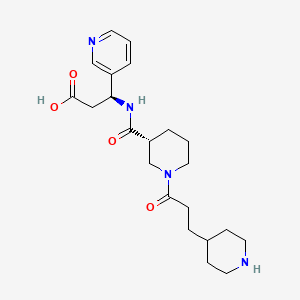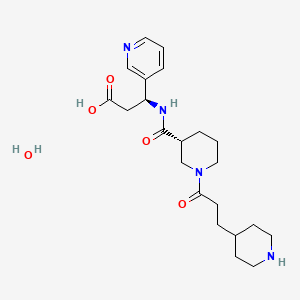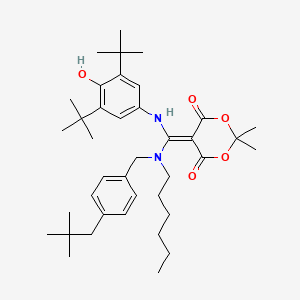
Emodepside
Overview
Description
It is effective against a variety of gastrointestinal nematodes and is primarily used in veterinary medicine for the treatment of parasitic infections in cats and dogs . Emodepside is a semi-synthetic derivative of PF1022A, a natural product isolated from the fungus Mycelia sterilia, which inhabits the leaves of Camellia japonica .
Scientific Research Applications
Emodepside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of octadepsipeptides.
Biology: Investigated for its effects on nematode physiology and behavior.
Industry: Employed in veterinary medicine for the treatment of parasitic infections in pets.
Mechanism of Action
. This binding activates a signal transduction pathway involving G-protein and phospholipase-C, leading to the mobilization of diacylglycerol. Diacylglycerol then activates proteins such as UNC-13 and synaptobrevin, which play crucial roles in presynaptic vesicle functioning. The final result is the release of an unidentified transmitter that induces flaccid paralysis in the nematode’s pharynx and somatic musculature .
Similar Compounds:
PF1022A: The natural precursor of emodepside, isolated from Mycelia sterilia.
Ivermectin: Another anthelmintic drug used for the treatment of parasitic infections.
Milbemycin oxime: A broad-spectrum anthelmintic used in veterinary medicine.
Comparison: this compound is unique due to its novel mechanism of action involving latrophilin receptors, which allows it to be effective against nematodes resistant to other anthelmintics . Unlike ivermectin, which primarily targets glutamate-gated chloride channels, this compound’s action on latrophilin receptors provides an alternative pathway for nematode control .
Future Directions
Emodepside showed activity against T. trichiura and hookworm infections . It is considered to be among the most promising candidates for evaluation as an adulticide treatment against onchocerciasis . For further clinical trials, the development of a tablet formulation overcoming the limitations observed in the present study with the IR tablet formulation is considered .
Biochemical Analysis
Biochemical Properties
Emodepside plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It binds to a group of G-protein coupled receptors called latrophilins, which are located presynaptically at the neuromuscular junction in nematodes . This binding triggers a signal transduction cascade involving the activation of Gq protein and phospholipase-Cβ, leading to the mobilization of diacylglycerol (DAG). DAG then activates UNC-13 and synaptobrevin, proteins essential for presynaptic vesicle functioning . These interactions result in the release of neurotransmitters that induce paralysis in nematodes .
Cellular Effects
This compound affects various types of cells and cellular processes. In nematodes, it inhibits muscle activity, locomotion, and pharyngeal movement . It also impacts egg-laying and other tissue functions. This compound influences cell signaling pathways by binding to latrophilin receptors, leading to the inhibition of excitatory neurotransmitter effects and subsequent muscle paralysis . Additionally, it affects gene expression and cellular metabolism by altering the activity of key proteins involved in neurotransmitter release .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to latrophilin receptors in nematodes . This binding activates a signal transduction pathway that includes the activation of Gq protein and phospholipase-Cβ, resulting in the production of DAG . DAG activates UNC-13 and synaptobrevin, leading to the release of neurotransmitters that cause muscle paralysis . This compound also interferes with potassium channels in neuronal membranes, further inhibiting synaptic transmission and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its efficacy over extended periods . In vitro studies have shown that this compound is highly active against nematodes within 24 hours, with its effects persisting for up to 72 hours . Long-term studies have demonstrated that this compound remains effective in inhibiting nematode activity and does not degrade rapidly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In hamsters infected with hookworms, this compound was highly effective at a dose of 2.5 mg/kg, resulting in the cure of all animals . Higher doses have shown increased efficacy, but also a higher incidence of adverse effects such as headache, blurred vision, and dizziness . Dose-dependent relationships have been observed, with higher doses leading to greater inhibition of nematode activity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by the liver and excreted primarily through the feces . The metabolic pathways of this compound involve the activation of Gq protein and phospholipase-Cβ, leading to the production of DAG and subsequent activation of UNC-13 and synaptobrevin . These interactions affect metabolic flux and metabolite levels, contributing to the overall efficacy of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is rapidly absorbed and distributed to target tissues, including the neuromuscular junctions in nematodes . This compound’s tissue distribution is relatively rapid, and it has a long terminal half-life, which is beneficial for its therapeutic effects . The compound accumulates in target tissues, enhancing its efficacy against nematodes .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments within cells. This compound binds to latrophilin receptors located presynaptically at the neuromuscular junction in nematodes . This localization is crucial for its activity, as it allows this compound to effectively inhibit neurotransmitter release and induce muscle paralysis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emodepside is synthesized by attaching a morpholine ring at the para position of each of the two D-phenyllactic acids in PF1022A . The synthesis involves the following steps:
- Isolation of PF1022A from Mycelia sterilia.
- Chemical modification of PF1022A to introduce the morpholine rings.
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Mycelia sterilia to produce PF1022A, followed by chemical synthesis to modify PF1022A into this compound. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Emodepside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the morpholine rings or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMTKVVAMWKNY-YSXLEBCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165799 | |
| Record name | Emodepside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155030-63-0 | |
| Record name | Emodepside [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodepside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emodepside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMODEPSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





